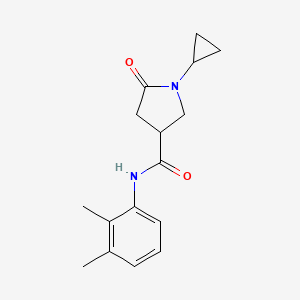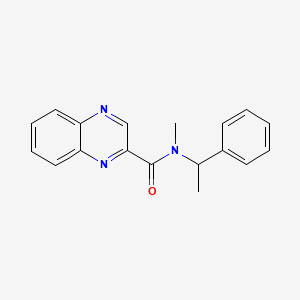
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide, also known as PQ, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. PQ is a quinoxaline derivative that has a unique chemical structure, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide is not fully understood. However, it has been suggested that N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide may exert its pharmacological effects by modulating the activity of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the survival and growth of neurons.
Biochemical and Physiological Effects:
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have a range of pharmacological effects, making it a versatile tool for studying various scientific research areas. However, one limitation of using N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide. One area of interest is the development of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide and its potential as a pharmacological tool. Finally, research is needed to explore the potential of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide in other scientific research areas, such as cancer research and drug addiction.
合成方法
The synthesis of N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide involves the reaction of 2-aminoquinoxaline with N-methyl-N-(1-phenylethyl)amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide.
科学研究应用
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been studied extensively for its potential as a pharmacological tool in various scientific research areas. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide has been shown to have anticonvulsant and antinociceptive properties.
属性
IUPAC Name |
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(14-8-4-3-5-9-14)21(2)18(22)17-12-19-15-10-6-7-11-16(15)20-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINWFKFECDNQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)quinoxaline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

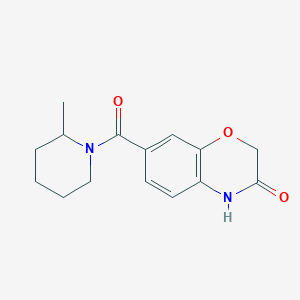


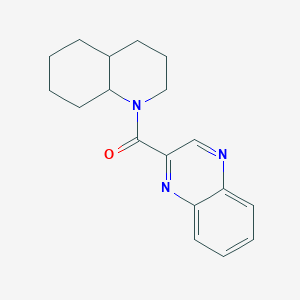
![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
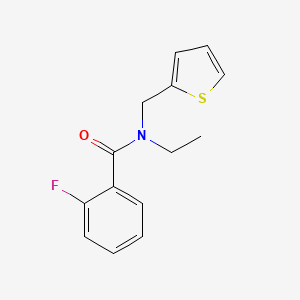
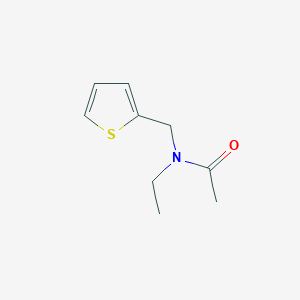
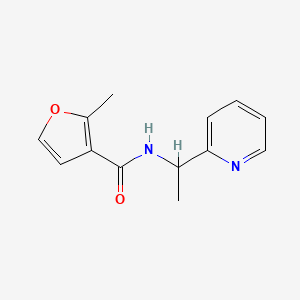
![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)


